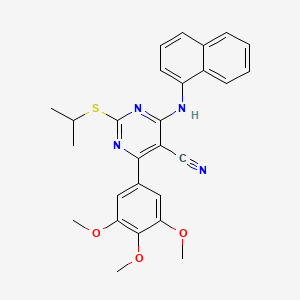
Apoptosis inducer 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apoptosis Inducer 6 is a chemical compound known for its ability to trigger programmed cell death, or apoptosis, in various cell typesBy inducing apoptosis, this compound helps eliminate damaged or unwanted cells, thereby maintaining cellular homeostasis and preventing the proliferation of malignant cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in specialized facilities. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency .
化学反应分析
Types of Reactions: Apoptosis Inducer 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may produce a variety of substituted compounds with different chemical properties .
科学研究应用
Apoptosis Inducer 6 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions to study the mechanisms of apoptosis and related processes.
Biology: Employed in cell culture experiments to induce apoptosis and study cellular responses to programmed cell death.
Medicine: Investigated for its potential use in cancer therapy, where it can selectively induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting apoptosis pathways
作用机制
Apoptosis Inducer 6 exerts its effects by activating specific molecular pathways involved in apoptosis. The compound interacts with key proteins and enzymes, such as caspases, which play a crucial role in the execution of apoptosis. By triggering the activation of these proteins, this compound initiates a cascade of events leading to cellular breakdown and death. The compound also targets mitochondrial pathways, promoting the release of pro-apoptotic factors and enhancing the apoptotic response .
相似化合物的比较
Actinomycin D: Inhibits RNA synthesis and induces apoptosis.
Camptothecin: Inhibits topoisomerase I and triggers apoptosis.
Cycloheximide: Inhibits protein synthesis and induces apoptosis.
Dexamethasone: Activates glucocorticoid receptors and promotes apoptosis.
Doxorubicin: Inhibits nucleic acid synthesis and induces apoptosis.
Uniqueness of Apoptosis Inducer 6: this compound stands out due to its broad-spectrum anticancer activity and its ability to selectively induce apoptosis in various cell types. Unlike some other apoptosis inducers, this compound has shown efficacy in both solid tumors and hematologic malignancies, making it a versatile and promising candidate for cancer therapy .
属性
分子式 |
C27H26N4O3S |
|---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
4-(naphthalen-1-ylamino)-2-propan-2-ylsulfanyl-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C27H26N4O3S/c1-16(2)35-27-30-24(18-13-22(32-3)25(34-5)23(14-18)33-4)20(15-28)26(31-27)29-21-12-8-10-17-9-6-7-11-19(17)21/h6-14,16H,1-5H3,(H,29,30,31) |
InChI 键 |
CQEBXWDWTPYDKS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SC1=NC(=C(C(=N1)NC2=CC=CC3=CC=CC=C32)C#N)C4=CC(=C(C(=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


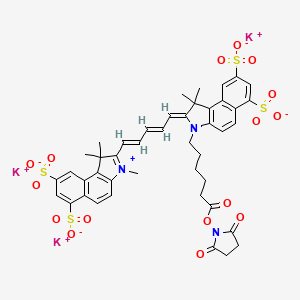

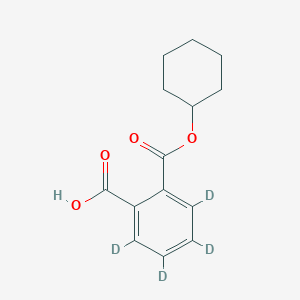

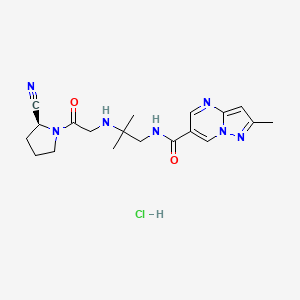
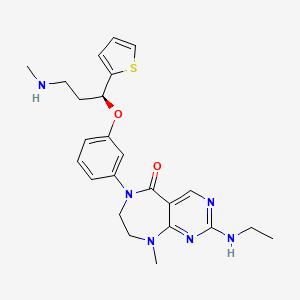

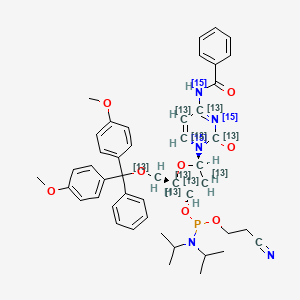
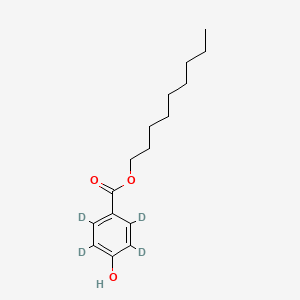
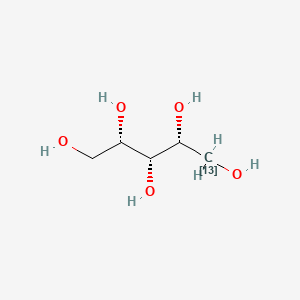
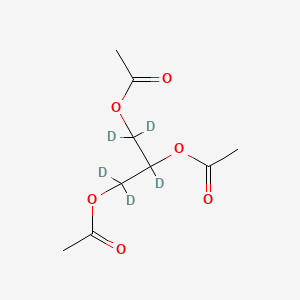
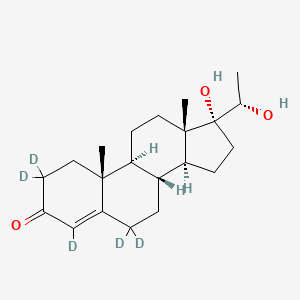
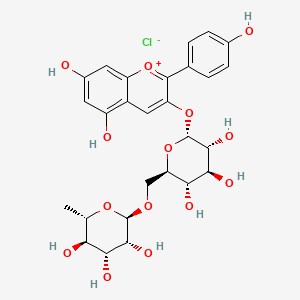
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
